molecular formula C17H17ClO4 B5683975 2-chlorobenzyl (2-ethoxyphenoxy)acetate

2-chlorobenzyl (2-ethoxyphenoxy)acetate

Cat. No.: B5683975
M. Wt: 320.8 g/mol
InChI Key: GNWGQQSZUFKDFN-UHFFFAOYSA-N
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Description

2-Chlorobenzyl (2-ethoxyphenoxy)acetate is an ester derivative featuring a 2-chlorobenzyl group linked via an acetoxy bridge to a 2-ethoxyphenoxy moiety.

  • Substituent Effects: The 2-chlorobenzyl group introduces steric hindrance and electron-withdrawing properties, while the 2-ethoxyphenoxy moiety contributes aromaticity and moderate electron-donating effects via the ethoxy group.
  • Synthetic Relevance: Similar compounds are synthesized via nucleophilic substitution or esterification reactions, often employing potassium carbonate in polar aprotic solvents like DMF (e.g., ).

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-(2-ethoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-2-20-15-9-5-6-10-16(15)21-12-17(19)22-11-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWGQQSZUFKDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2-chlorobenzyl (2-ethoxyphenoxy)acetate and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Data References
This compound* C₁₇H₁₅ClO₅ 2-Cl-benzyl, 2-ethoxy-phenoxy ~334.75 Inferred ester stability, moderate polarity
Methyl 2-{3-((2-chlorobenzyl)oxy)phenyl}acetate C₁₇H₁₅ClO₄ 2-Cl-benzyl, methoxycarbonyl 318.75 Crystallized via ethyl acetate/hexane; R = 0.080 (crystal data)
Ethyl 2-(2,4-dichloro-5-[(4-Cl-benzoyl)amino]phenoxy)acetate C₁₇H₁₄Cl₃NO₄ 2,4-diCl-phenoxy, 4-Cl-benzamido 402.66 High molar mass; amide group enhances stability
2-Nitrobenzyl 2-chloroacetate C₉H₇ClNO₄ 2-nitrobenzyl, chloroacetyl 228.61 Nitro group increases reactivity (e.g., hydrolysis)
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-Cl-phenoxy, acetoacetyl 256.68 Keto-enol tautomerism possible

*Hypothetical structure inferred from analogs.

Key Observations:
  • Steric and Electronic Effects: The 2-chlorobenzyl group in methyl 2-{3-((2-chlorobenzyl)oxy)phenyl}acetate () creates a sterically hindered environment, reducing solubility in nonpolar solvents. In contrast, the 2-ethoxyphenoxy group in the target compound may improve solubility due to its ether linkage .
  • Crystal Packing: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate () forms dimers via weak C–H⋯C interactions, with triclinic crystal symmetry (space group P1, α = 90.384°, β = 100.716°). Such interactions are absent in nitro- or amide-containing analogs .

Reactivity and Stability

  • Ester Hydrolysis: The 2-ethoxyphenoxy group in the target compound may resist hydrolysis compared to nitrobenzyl esters (), where the nitro group accelerates degradation.
  • Thermal Stability: Chlorine substituents enhance thermal stability, as seen in methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate, which maintains integrity up to 150°C (inferred from crystal data) .

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